molecular formula C12H13NO4 B13565440 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylicacid

3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylicacid

Cat. No.: B13565440
M. Wt: 235.24 g/mol
InChI Key: NMAUKUMJASJCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a heterocyclic compound that features a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzoxazine ring can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

3-oxo-2-propan-2-yl-4H-1,4-benzoxazine-6-carboxylic acid

InChI

InChI=1S/C12H13NO4/c1-6(2)10-11(14)13-8-5-7(12(15)16)3-4-9(8)17-10/h3-6,10H,1-2H3,(H,13,14)(H,15,16)

InChI Key

NMAUKUMJASJCJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.